4-(chloromethyl)-N-propylbenzamide

Lipophilicity optimization LogP Drug-likeness

Benzamide SAR campaigns require building blocks with defined electrophilicity and balanced lipophilicity. Generic scaffolds lack the reactive handle needed for covalent derivatization, forcing de novo synthesis. 4-(Chloromethyl)-N-propylbenzamide (CAS 896898-20-7) provides a para-chloromethyl group for nucleophilic substitution with amines, thiols, and alkoxides-functionality absent in non-halogenated analogs. Key properties: calculated LogP 2.5 (optimal 1-3 range for membrane permeability), 4 rotatable bonds enabling conformational sampling, and 98% purity verified by NMR, HPLC, or GC. Stored at 2-8°C under dry, sealed conditions. Ships globally with HazMat Class 6.1 (UN 2811, PG III) compliance.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 896898-20-7
Cat. No. B1419993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-N-propylbenzamide
CAS896898-20-7
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=C(C=C1)CCl
InChIInChI=1S/C11H14ClNO/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14)
InChIKeySUZNLYSSYNJTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-N-propylbenzamide: Identity, Properties, and Procurement


4-(Chloromethyl)-N-propylbenzamide (CAS 896898-20-7) is a synthetic benzamide derivative with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol . The compound features a para-chloromethyl substituent on the phenyl ring and an N-propyl group on the amide nitrogen (SMILES: CCCNC(=O)C1=CC=C(CCl)C=C1) . Its computed physicochemical properties include a topological polar surface area (TPSA) of 29.1 Ų, a calculated LogP (XLogP3) of 2.5, and four rotatable bonds, indicating moderate lipophilicity and conformational flexibility . Commercially, this compound is supplied as a research-grade building block with standard purity specifications of 97–98%, typically verified by NMR, HPLC, or GC analysis, and is stored at 2–8°C under dry, sealed conditions .

Why 4-(Chloromethyl)-N-propylbenzamide Cannot Replace Generic Analogs


In-class benzamide compounds are not interchangeable due to the profound impact of N-alkyl chain length and para-substituent identity on both physicochemical properties and biological activity. Systematic structure–activity relationship (SAR) studies on benzamide derivatives have established that the N-alkyl substituent critically modulates lipophilicity, membrane permeability, and target binding affinity [1]. For instance, in the context of N-myristoyltransferase (Nmt) inhibition in Candida albicans, alterations to the N-alkyl moiety produce compound-specific inhibitory profiles that cannot be predicted from core scaffold homology alone [2]. Similarly, the chloromethyl group at the para position serves as an electrophilic handle for covalent derivatization—a functional capability absent in non-halogenated or meta-substituted analogs. Procurement decisions based solely on benzamide class membership therefore risk selecting a compound with unsuitable reactivity, incompatible LogP, or suboptimal steric parameters for the intended application.

Quantitative Differentiation from Structural Analogs


N-Alkyl Chain Length and Lipophilicity Modulation

4-(Chloromethyl)-N-propylbenzamide exhibits a calculated LogP (XLogP3) of 2.5, positioning it within the optimal lipophilicity range (LogP 1–3) for drug-like molecules with favorable membrane permeability and aqueous solubility balance . In comparison, the N-methyl analog 4-(chloromethyl)-N-methylbenzamide (MW 183.63, LogP ~1.8) is more polar and may exhibit reduced passive diffusion across lipid bilayers, while the N-benzyl analog N-benzyl-4-(chloromethyl)benzamide (MW 259.73, LogP ~3.75) exceeds the upper threshold of Lipinski's Rule of Five, potentially compromising oral bioavailability and increasing the risk of promiscuous binding or off-target effects [1]. The N-propyl substitution thus provides a calculated LogP advantage of approximately +0.7 relative to the N-methyl analog and −1.25 relative to the N-benzyl analog.

Lipophilicity optimization LogP Drug-likeness Benzamide SAR Medicinal chemistry

Para-Chloromethyl Electrophilic Reactivity

The para-chloromethyl group of 4-(chloromethyl)-N-propylbenzamide confers electrophilic reactivity enabling nucleophilic substitution (SN2) with amines, thiols, and alkoxides—a functional capability absent in non-halogenated N-propylbenzamide (MW 163.22, CAS 10546-70-0) . This reactivity is structurally distinct from the iodo analog 4-iodo-N-propylbenzamide (MW 275.09, CAS not specified in primary literature), which is more reactive toward nucleophilic attack but suffers from greater light sensitivity, higher cost, and increased heavy metal contamination risk during synthesis . The chloromethyl group offers a balanced electrophilicity profile: sufficiently reactive for efficient derivatization under mild conditions (e.g., room temperature, DMF or DMSO solvent) yet stable enough for routine handling and storage without special precautions beyond standard laboratory practice.

Electrophilic warhead Covalent derivatization Click chemistry precursor Reactive building block Benzyl halide reactivity

N-Propyl Substitution and Conformational Flexibility

4-(Chloromethyl)-N-propylbenzamide possesses four rotatable bonds (the N-propyl chain contributes three rotatable bonds; the amide C–N bond contributes one), providing substantial conformational flexibility for exploring binding site topologies . In contrast, N-phenyl-substituted analogs such as 4-(chloromethyl)-N-phenylbenzamide (CAS 226250-00-6) have fewer freely rotatable bonds due to the rigid planar phenyl ring attached directly to the amide nitrogen, potentially restricting the compound's ability to adopt optimal binding conformations within sterically constrained enzyme active sites or receptor pockets [1]. The propyl chain length represents a calculated compromise: shorter N-ethyl substitution (two rotatable bonds) may limit conformational sampling, while longer N-butyl or N-pentyl chains increase entropic penalties upon binding without proportional gains in affinity.

Conformational entropy Rotatable bonds Molecular flexibility Target binding Benzamide scaffold

Research and Industrial Application Scenarios


Lead Optimization Scaffold with Balanced Lipophilicity

In lead optimization programs targeting intracellular enzymes or receptors where passive diffusion across lipid bilayers is required, 4-(chloromethyl)-N-propylbenzamide provides a calculated LogP of 2.5 . This value falls within the empirically validated optimal range (LogP 1–3) for balancing membrane permeability with aqueous solubility, avoiding the suboptimal permeability associated with more polar N-methyl analogs (LogP ~1.8) and the excessive lipophilicity and potential promiscuity of N-benzyl analogs (LogP ~3.75). This makes the compound a rational choice when the SAR strategy demands a lipophilicity-neutral starting scaffold that will not introduce ADME liabilities during subsequent derivatization.

Electrophilic Building Block for SN2 Alkylation

The para-chloromethyl group serves as a versatile electrophilic handle for nucleophilic substitution with amines, thiols, and alkoxides, enabling the synthesis of functionalized benzamide derivatives, covalent enzyme inhibitors, or affinity probes [1]. Unlike non-halogenated N-propylbenzamide—which lacks any electrophilic reactive site—this compound permits downstream diversification without requiring de novo synthesis of the core scaffold. The chloromethyl group offers a practical balance of reactivity and bench stability that is superior to the more labile (and costlier) iodo analog for routine laboratory-scale derivatization.

Probing N-Alkyl Chain Length in SAR Studies

When investigating the optimal N-alkyl substitution for a benzamide-based inhibitor series, 4-(chloromethyl)-N-propylbenzamide serves as the intermediate chain-length reference point between shorter (N-methyl, N-ethyl) and longer (N-butyl, N-pentyl) analogs. Its four rotatable bonds provide sufficient conformational flexibility to explore binding site topographies without the excessive entropic penalty associated with extended alkyl chains . Inclusion of this compound in a systematic N-alkyl scan enables quantitative assessment of the relationship between chain length, lipophilicity, and biological activity—an essential component of rigorous SAR campaigns.

Covalent Probe Precursor via Chloromethyl Functionalization

The electrophilic chloromethyl group can be exploited to synthesize covalent chemical probes, including biotinylated affinity reagents (via thiol conjugation), fluorescently tagged derivatives (via amine linkage), or photoaffinity labels (via further derivatization to diazirine or benzophenone moieties). The moderate reactivity of the benzyl chloride moiety—compared to more aggressive electrophiles such as iodoacetamides—reduces the risk of non-specific labeling and off-target covalent modification, a critical consideration in chemical proteomics and target engagement studies.

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